molecular formula C18H15NO4 B2720012 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 858765-51-2

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2720012
CAS No.: 858765-51-2
M. Wt: 309.321
InChI Key: NQGOQULFRNEDMB-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is a chemical compound that belongs to the class of chromen-4-one derivatives

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylchromen-4-one with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group. This structural feature imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19(2)18(21)23-13-8-9-14-16(10-13)22-11-15(17(14)20)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOQULFRNEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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